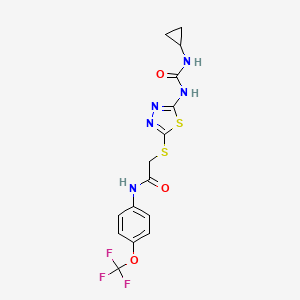
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound often studied for its diverse reactivity and potential applications in various scientific fields. Its molecular structure includes a thiadiazole ring, a urea derivative, and a trifluoromethoxyphenyl group, making it a compound of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps starting from readily available precursors. The key steps include the formation of the 1,3,4-thiadiazole ring, the introduction of the urea moiety, and the coupling with the trifluoromethoxyphenyl acetamide. Typical reagents include thiosemicarbazide, cyclopropyl isocyanate, and 4-(trifluoromethoxy)phenyl acetic acid. The reaction conditions often require controlled temperature environments, anhydrous solvents, and catalysts such as triethylamine or N,N'-carbonyldiimidazole (CDI).
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for cost and yield efficiency. This might involve continuous flow reactors to ensure consistent reaction conditions and minimize by-products, along with the use of automated systems for precise reagent addition and temperature control.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes various reactions including:
Oxidation: : Oxidative cleavage of the thiadiazole ring or the oxidation of the cyclopropyl moiety.
Reduction: : Reduction of the urea group to amines.
Substitution: : Nucleophilic substitutions on the thiadiazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidants include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Common reagents include lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Common nucleophiles include halides (Cl-, Br-) or organometallic reagents like Grignard reagents.
Major Products: : Depending on the reaction, products can range from thiadiazole derivatives to amine-substituted analogs. Oxidation might yield sulfoxides or sulfones, while reduction leads to more simplified amine structures.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block for more complex organic molecules.
Biology: : Its unique structure allows it to interact with biological macromolecules, potentially leading to new drug discoveries.
Medicine: : Studied for its pharmacological properties, possibly acting as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the synthesis of advanced materials due to its stable aromatic structure and functional groups.
Mecanismo De Acción
The compound exerts its effects through a variety of molecular interactions. For instance:
Molecular Targets: : It may target specific enzymes, acting as an inhibitor by binding to the active site.
Pathways Involved: : It could disrupt metabolic pathways or signaling cascades by modulating enzyme activity or receptor interactions.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its specific functional groups that confer unique reactivity and biological activity. Similar compounds include:
1,3,4-Thiadiazole derivatives: : Known for their broad biological activity.
Urea derivatives: : Common in medicinal chemistry for their enzyme-inhibiting properties.
Trifluoromethoxyphenyl compounds: : Often explored for their high chemical stability and biological activity.
This compound’s distinct combination of these elements makes it a versatile candidate for further research and application.
Propiedades
IUPAC Name |
2-[[5-(cyclopropylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O3S2/c16-15(17,18)26-10-5-3-8(4-6-10)19-11(24)7-27-14-23-22-13(28-14)21-12(25)20-9-1-2-9/h3-6,9H,1-2,7H2,(H,19,24)(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXOZWVQHXCZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3Z)-3-{[(4-tert-butylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2791466.png)
![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)
![N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide](/img/structure/B2791469.png)
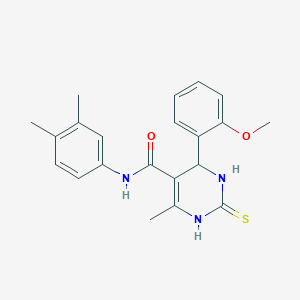
![1-(2-phenylethyl)-3-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea](/img/structure/B2791474.png)

![(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B2791476.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2791479.png)
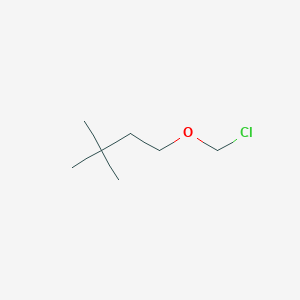
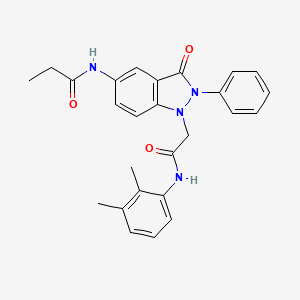
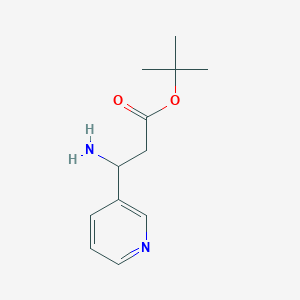
![2-phenoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2791486.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2791488.png)
